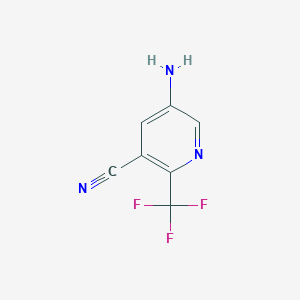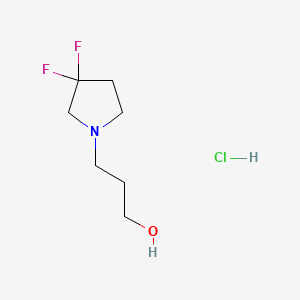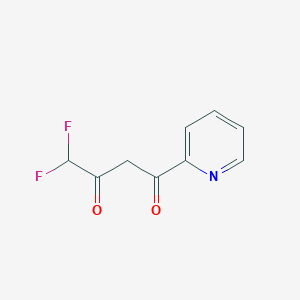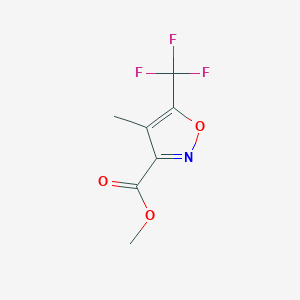![molecular formula C22H19N3O2 B12450036 N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group, a pyrazole ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide .
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles .
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide is unique due to its specific combination of a furan ring, a pyrazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C22H19N3O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-16-12-13-19(27-16)14-23-22(26)20-15-25(18-10-6-3-7-11-18)24-21(20)17-8-4-2-5-9-17/h2-13,15H,14H2,1H3,(H,23,26) |
Clé InChI |
IAYDBLHYQORHIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)

![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)

![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)

![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)

